Precise Mass Shift for Unambiguous MS Detection vs. Unlabeled Compound
The incorporation of six deuterium atoms in 1-(3,4-Dimethoxy-d6-benzoyl)piperidine results in a nominal mass increase of 6 Da relative to its unlabeled counterpart . This isotopic shift provides a distinct, non-overlapping mass spectrometric signal in both MS and MS/MS modes, enabling reliable differentiation from the endogenous analyte in complex biological matrices [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.34 g/mol |
| Comparator Or Baseline | 1-(3,4-dimethoxybenzoyl)piperidine: 249.30 g/mol [2] |
| Quantified Difference | +6.04 Da (mass shift) |
| Conditions | Calculated from molecular formulas: C14H13D6NO3 vs. C14H19NO3 |
Why This Matters
This mass difference is critical for avoiding signal interference in LC-MS/MS, ensuring the internal standard peak is chromatographically resolved and quantifiable without affecting the analyte's measurement.
- [1] PeptideDB. (n.d.). 1-(3,4-Dimethoxy-d6-benzoyl)piperidine. Product Page. View Source
- [2] ChemicalBook. (n.d.). 4-(3,4-Dimethoxybenzoyl)piperidine. Product Page. View Source
